
Copper(II) citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) citrate is an inorganic compound with the chemical formula Cu3(C6H5O7)2. It is a coordination complex where copper ions are bonded to citrate ions. This compound is known for its vibrant turquoise color and is used in various applications, including as a micronutrient in fertilizers and in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper(II) citrate can be synthesized through the reaction of copper(II) sulfate with trisodium citrate or by reacting copper(II) ethanoate with citric acid. The reactions are as follows:
-
From Copper(II) Sulfate and Trisodium Citrate: [ 3CuSO_4(aq) + 2Na_3(C_6H_5O_7)(aq) \rightarrow Cu_3(C_6H_5O_7)_2(s) + 3Na_2SO_4(aq) ]
-
From Copper(II) Ethanoate and Citric Acid: [ 3Cu(COOH)_2(aq) + 2H_3(C_6H_5O_7)(aq) \rightarrow Cu_3(C_6H_5O_7)_2(s) + 6CH_3COOH(aq) ]
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of copper(II) sulfate with trisodium citrate due to the availability and cost-effectiveness of the reagents .
Analyse Des Réactions Chimiques
Types of Reactions: Copper(II) citrate undergoes various chemical reactions, including:
-
Reduction: When heated, copper ions in this compound are reduced, taking electrons from citrate ions, and turn into very small particles of metallic copper. This process can be represented as: [ Cu_3(C_6H_5O_7)_2 \rightarrow 3Cu + 2C_6H_5O_7 ]
-
Oxidation: The metallic copper particles formed can be easily oxidized by atmospheric oxygen, forming black copper(II) oxide: [ 2Cu + O_2 \rightarrow 2CuO ]
Common Reagents and Conditions:
Reduction: Heating this compound in the presence of a reducing agent or under vacuum conditions.
Oxidation: Exposure to atmospheric oxygen at elevated temperatures.
Major Products:
Reduction: Metallic copper.
Oxidation: Copper(II) oxide.
Applications De Recherche Scientifique
Copper(II) citrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which Copper(II) citrate exerts its effects involves the reduction of copper ions to metallic copper, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved include:
Comparaison Avec Des Composés Similaires
Copper(II) Sulfate (CuSO4): Commonly used in agriculture and industry, known for its bright blue color.
Copper(II) Ethanoate (Cu(COOH)2): Used in organic synthesis and as a catalyst.
Copper(II) Oxide (CuO): Utilized in ceramics, batteries, and as a pigment.
Uniqueness: Copper(II) citrate is unique due to its coordination with citrate ions, which imparts specific properties such as solubility in alkaline citrate solutions and its use as a micronutrient in fertilizers .
Propriétés
Formule moléculaire |
C12H26Cu2O19+4 |
|---|---|
Poids moléculaire |
601.42 g/mol |
Nom IUPAC |
dicopper;2-hydroxypropane-1,2,3-tricarboxylic acid;pentahydrate |
InChI |
InChI=1S/2C6H8O7.2Cu.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;5*1H2/q;;2*+2;;;;; |
Clé InChI |
FTDZIYXAUUMRTK-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O.[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)
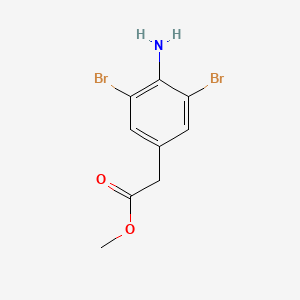
![6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343653.png)
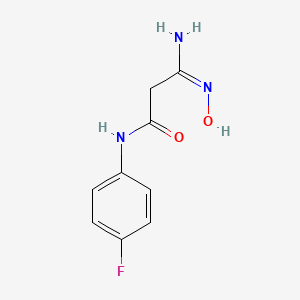
![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)
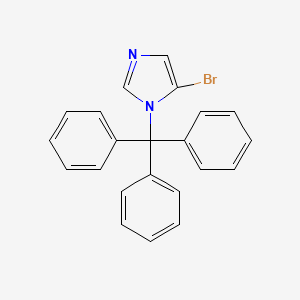
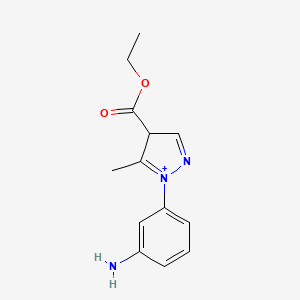
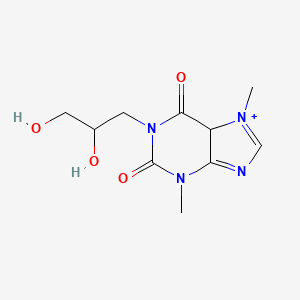
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)

![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)


